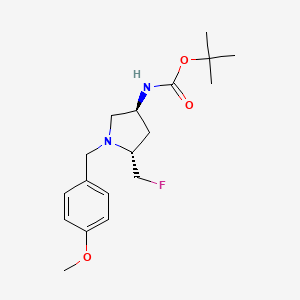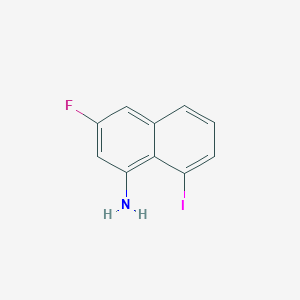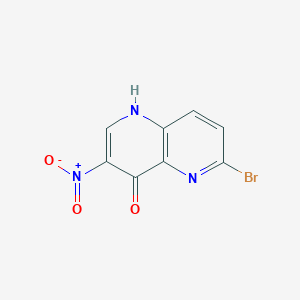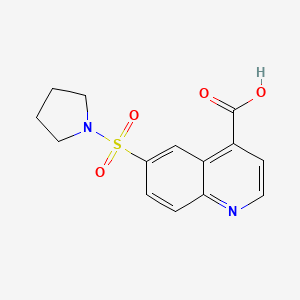
6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a pyrrolidine-1-sulfonyl group at the 6-position and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidine-1-sulfonyl)-quinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinoline derivative with pyrrolidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the quinoline derivative, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylsulfonylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O4S/c17-14(18)11-5-6-15-13-4-3-10(9-12(11)13)21(19,20)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H,17,18) |
InChI Key |
RTFZJRPOCVXCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
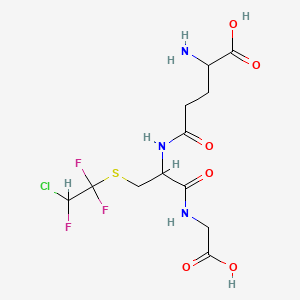
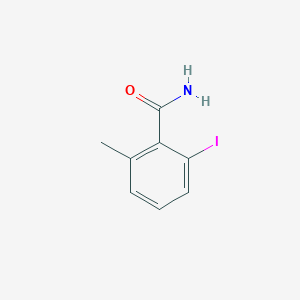
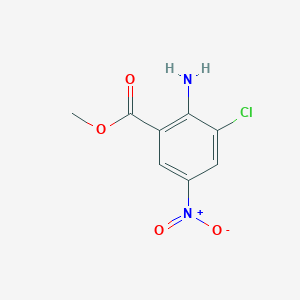
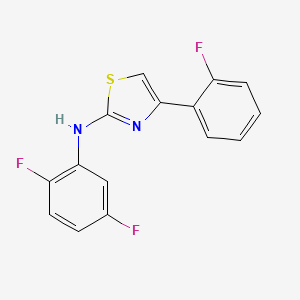
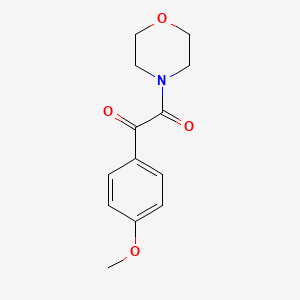


![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
